Cas no 2171921-03-0 (4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-3-hydroxybutanoic acid)

4-{5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-3-hydroxybutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure features a pyridin-2-ylformamido group and a 3-hydroxybutanoic acid moiety, offering versatility in constructing modified peptide backbones. The Fmoc group ensures compatibility with solid-phase peptide synthesis (SPPS), allowing selective deprotection under mild basic conditions. The hydroxyl functionality provides a handle for further derivatization or conjugation, enhancing its utility in designing complex biomolecules. This compound is particularly valuable in medicinal chemistry and bioconjugation, where precise control over peptide modifications is required. Its stability and synthetic flexibility make it suitable for research applications requiring tailored peptide architectures.
4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-3-hydroxybutanoic acid structure
2171921-03-0 structure
Product name:4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-3-hydroxybutanoic acid
CAS No:2171921-03-0
MF:C25H23N3O6
MW:461.466626405716
CID:6536320
PubChem ID:165570847

4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-3-hydroxybutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-3-hydroxybutanoic acid
    • 2171921-03-0
    • 4-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-3-hydroxybutanoic acid
    • EN300-1522557
    • Inchi: 1S/C25H23N3O6/c29-16(11-23(30)31)13-27-24(32)22-10-9-15(12-26-22)28-25(33)34-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,16,21,29H,11,13-14H2,(H,27,32)(H,28,33)(H,30,31)
    • InChI Key: TYNGQGHWQJJBEZ-UHFFFAOYSA-N
    • SMILES: O(C(NC1=CN=C(C=C1)C(NCC(CC(=O)O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 461.15868546g/mol
  • Monoisotopic Mass: 461.15868546g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 711
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 138Ų

4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-3-hydroxybutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1522557-0.25g
4-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-3-hydroxybutanoic acid
2171921-03-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1522557-100mg
4-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-3-hydroxybutanoic acid
2171921-03-0
100mg
$2963.0 2023-09-26
Enamine
EN300-1522557-2.5g
4-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-3-hydroxybutanoic acid
2171921-03-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1522557-10.0g
4-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-3-hydroxybutanoic acid
2171921-03-0
10g
$14487.0 2023-06-05
Enamine
EN300-1522557-0.5g
4-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-3-hydroxybutanoic acid
2171921-03-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1522557-500mg
4-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-3-hydroxybutanoic acid
2171921-03-0
500mg
$3233.0 2023-09-26
Enamine
EN300-1522557-1000mg
4-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-3-hydroxybutanoic acid
2171921-03-0
1000mg
$3368.0 2023-09-26
Enamine
EN300-1522557-10000mg
4-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-3-hydroxybutanoic acid
2171921-03-0
10000mg
$14487.0 2023-09-26
Enamine
EN300-1522557-2500mg
4-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-3-hydroxybutanoic acid
2171921-03-0
2500mg
$6602.0 2023-09-26
Enamine
EN300-1522557-5000mg
4-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-3-hydroxybutanoic acid
2171921-03-0
5000mg
$9769.0 2023-09-26

Additional information on 4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-3-hydroxybutanoic acid

4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-3-hydroxybutanoic acid: A Comprehensive Overview

4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-3-hydroxybutanoic acid is a complex organic compound with the CAS number 2171921-03-0. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its unique structural properties and potential applications. The molecule incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is a well-known protecting group in peptide synthesis, and a pyridinyl formamide moiety, making it a versatile building block for advanced chemical transformations.

The Fmoc group in this compound plays a crucial role in stabilizing the amine functionality during synthetic processes. This feature has been extensively exploited in peptide synthesis, where the Fmoc group serves as a temporary protecting group that can be selectively removed under specific conditions. Recent studies have highlighted the use of Fmoc-containing compounds in the development of novel drug delivery systems and bioconjugates, further underscoring their importance in modern medicinal chemistry.

The pyridinyl formamide moiety in this compound introduces additional electronic and steric properties, enhancing its reactivity and compatibility with various synthetic protocols. Pyridine derivatives are known for their aromatic stability and ability to participate in diverse chemical reactions, including nucleophilic aromatic substitutions and metal-catalyzed cross-couplings. These characteristics make this compound an attractive candidate for applications in catalysis and materials synthesis.

Recent advancements in computational chemistry have enabled researchers to better understand the electronic structure and reactivity of this compound. For instance, density functional theory (DFT) studies have provided insights into the bonding interactions within the molecule, particularly at the interface between the Fmoc group and the pyridinyl formamide moiety. Such studies are critical for optimizing synthetic routes and predicting the behavior of this compound in different chemical environments.

In terms of applications, 4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-3-hydroxybutanoic acid has shown promise in the development of bioactive molecules. Its hydroxyl group provides opportunities for further functionalization, enabling the creation of derivatives with enhanced biological activity. For example, researchers have explored its use as a precursor for peptide-based drugs targeting specific disease pathways.

Moreover, this compound has been utilized in the synthesis of advanced materials, such as stimuli-responsive polymers and self-healing materials. The combination of its Fmoc group and pyridinyl formamide moiety allows for precise control over polymerization reactions, leading to materials with tailored mechanical and chemical properties.

From an environmental perspective, there is growing interest in understanding the biodegradation pathways of this compound. Recent studies have investigated its breakdown under various environmental conditions, with promising results indicating that it can undergo microbial degradation under aerobic conditions. This knowledge is essential for ensuring the sustainable use of this compound in industrial applications.

In conclusion, 4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-3-hydroxybutanoic acid (CAS No: 2171921-03-0) is a multifaceted compound with significant potential across multiple disciplines. Its unique structural features, combined with recent advances in synthetic and computational chemistry, position it as a key player in the development of innovative chemical solutions. As research continues to uncover new applications and optimize its properties, this compound will undoubtedly remain at the forefront of chemical innovation.

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